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Compound of Interest

5-Amino-2-fluorobenzenesulfonic
Compound Name:
acid

Cat. No. B1316496

This guide provides a comparative analysis of the spectroscopic data for 5-Amino-2-
fluorobenzenesulfonic acid and its structural analogs. Due to the limited availability of
experimental spectra for 5-Amino-2-fluorobenzenesulfonic acid, this guide utilizes predicted
data for this compound and compares it with experimental data for similar molecules. This
information is intended for researchers, scientists, and professionals in drug development to
facilitate compound identification, characterization, and selection.

Data Presentation

The following tables summarize the key spectroscopic data for 5-Amino-2-
fluorobenzenesulfonic acid and two comparative compounds: 5-Amino-2-
chlorobenzenesulfonic acid and 2-Amino-5-fluorobenzoic acid.

Table 1: *H NMR Spectroscopic Data (Predicted/Experimental)
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Compound

Chemical Shift (ppm) and Multiplicity

5-Amino-2-fluorobenzenesulfonic acid
(Predicted)

~7.6-7.8 (dd, 1H), ~7.0-7.2 (m, 1H), ~6.8-7.0 (m,
1H)

5-Amino-2-chlorobenzenesulfonic acid

No direct experimental data found in searches.

2-Amino-5-fluorobenzoic acid

7.22 (dd, J=8.9, 3.2 Hz, 1H), 6.85 (id, J=8.9, 3.2
Hz, 1H), 6.67 (dd, J=8.9, 4.9 Hz, 1H)

Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental)

Compound

Chemical Shift (ppm)

5-Amino-2-fluorobenzenesulfonic acid
(Predicted)

~155-160 (d, J=240-250 Hz), ~140-145, ~130-
135 (d), ~120-125 (d), ~115-120 (d), ~110-115

5-Amino-2-chlorobenzenesulfonic acid

No direct experimental data found in searches.

2-Amino-5-fluorobenzoic acid

168.9, 158.9 (d, J=237.9 Hz), 140.2, 124.5 (d,
J=7.6 Hz), 117.8 (d, J=22.8 Hz), 115.3 (d,
J=22.8 Hz), 114.9 (d, J=7.6 Hz)

Table 3: IR Spectroscopic Data (Predicted/Experimental)

Compound

Key IR Absorptions (cm~?)

5-Amino-2-fluorobenzenesulfonic acid
(Predicted)

~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H
stretch), ~1620-1600 (N-H bend), ~1250-1150
(S=0 stretch), ~1050-1000 (S-O stretch),
~1200-1100 (C-F stretch)

5-Amino-2-chlorobenzenesulfonic acid

No direct experimental data found in searches.

2-Amino-5-fluorobenzoic acid

3481, 3371 (N-H stretch), 1676 (C=0 stretch),
1622, 1566, 1481 (aromatic C=C stretch), 1246
(C-N stretch), 1178 (C-F stretch)

Table 4: Mass Spectrometry Data
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Key Fragmentation Peaks

Compound Molecular Weight
(m/z)
5-Amino-2- [M-H]~ at 190, loss of SOs at
o 191.18 g/mol
fluorobenzenesulfonic acid 110
5-Amino-2- [M-H]~ at 206/208 (isotope
) ) 207.64 g/mol [1][2]
chlorobenzenesulfonic acid pattern), loss of SOs
) ) ) [M+H]* at 156, loss of H20,
2-Amino-5-fluorobenzoic acid 155.13 g/mol

loss of CO

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized for the particular instrument
and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20). Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a standard 5 mm NMR tube.
o Tune and shim the spectrometer for the specific solvent.

o Set the acquisition parameters for *H NMR (e.g., pulse angle, acquisition time, relaxation
delay) and 3C NMR (e.g., proton decoupling, number of scans).

o Data Acquisition:
o Acquire the H NMR spectrum. Typically requires a small number of scans.

o Acquire the 133C NMR spectrum. This may require a larger number of scans due to the
lower natural abundance of 13C.
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» Data Processing:

o

Apply Fourier transformation to the raw data.

[¢]

Phase and baseline correct the spectra.

[¢]

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum and determine the chemical shifts and
coupling constants.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr
powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using
a hydraulic press.

o Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
e Instrument Setup:

o Perform a background scan to account for atmospheric CO2z and Hz0.

o Set the desired spectral range (typically 4000-400 cm~1) and number of scans.

o Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR beam and
acquire the spectrum.

» Data Processing:
o Baseline correct the spectrum if necessary.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile/water). The concentration will depend on the ionization technique
used.

e Instrument Setup:
o Choose an appropriate ionization technique (e.g., Electrospray lonization - ESI).
o Set the mass spectrometer to operate in either positive or negative ion mode.
o Calibrate the mass analyzer using a known standard.

o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum over a desired m/z range. For fragmentation analysis (MS/MS), select the
parent ion of interest and subject it to collision-induced dissociation (CID).

» Data Processing:
o Determine the m/z values of the molecular ion and any significant fragment ions.

o Analyze the isotopic pattern if applicable (e.g., for chlorine-containing compounds).

Mandatory Visualization
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Caption: Workflow for Spectroscopic Analysis of Aromatic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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